molecular formula C20H38O4 B549201 Eicosanedioic acid CAS No. 2424-92-2

Eicosanedioic acid

Cat. No. B549201
Key on ui cas rn: 2424-92-2
M. Wt: 342.5 g/mol
InChI Key: JJOJFIHJIRWASH-UHFFFAOYSA-N
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Patent
US08193246B2

Procedure details

Icosane-1,20-diol was synthesized according to Yoon et al., J. Org. Chem. 1973, 38(16), 2786-2792. Briefly, under N2 atmosphere to 25 g eicosanedioic acid 100 ml THF was added. Then 474.5 ml of borane/THF complex was added dropwise over 1.5 hours. The mixture was refluxed over night before 200 ml THF/H2O 1:1 were added dropwise. Under further stirring 100 g NaHCO3 dissolved in 250 ml H2O was added and two hours later 1000 ml H2O was added to the mixture and the precipitate was removed by filtration. At the next day and the day after next a white precipitate was removed by filtration from the mixture, dried and recrystallized from acetic acid ethyl ester. The product was characterized by thin layer chromatography and 1H-NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20](O)=[O:21].C1COCC1.O.C([O-])(O)=O.[Na+]>O>[CH2:20]([OH:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCC(=O)O)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1.O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then 474.5 ml of borane/THF complex was added dropwise over 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
At the next day and the day after next a white precipitate was removed by filtration from the mixture
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid ethyl ester

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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